molecular formula C11H17N3 B13069253 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine

Cat. No.: B13069253
M. Wt: 191.27 g/mol
InChI Key: NREZTSMJEOWWJU-UHFFFAOYSA-N
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Description

1-({bicyclo[221]heptan-2-yl}methyl)-1H-pyrazol-3-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)pyrazol-3-amine

InChI

InChI=1S/C11H17N3/c12-11-3-4-14(13-11)7-10-6-8-1-2-9(10)5-8/h3-4,8-10H,1-2,5-7H2,(H2,12,13)

InChI Key

NREZTSMJEOWWJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN3C=CC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyrazole precursor. One common method includes the use of palladium-catalyzed reactions to introduce the pyrazole moiety onto the bicyclic framework . Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, with temperatures maintained between 25-80°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alkanes or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives, including 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications to the pyrazole ring can enhance the selectivity and potency against specific cancer types .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

Neuroprotective Effects
Recent research has explored the neuroprotective potential of this compound. It has been suggested that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties. The bicyclic structure contributes to increased rigidity and thermal stability, making these polymers suitable for high-performance applications .

Nanocomposites
The incorporation of this compound into nanocomposites has shown promise in improving electrical conductivity and thermal resistance. These nanocomposites can be applied in electronics and energy storage devices .

Agricultural Chemistry Applications

Pesticide Development
The compound's unique chemical structure has led to its exploration as a potential pesticide agent. Research suggests that derivatives of pyrazole can act as effective insecticides by disrupting metabolic pathways in pests while being less toxic to non-target organisms .

Herbicide Formulation
Additionally, this compound has been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops .

Case Studies

Study FocusFindingsReference
Anticancer ActivityEnhanced potency against breast cancer cells through apoptosis induction
Anti-inflammatorySignificant reduction in cytokine levels in vitro
NeuroprotectiveProtection against oxidative stress in neuronal cell cultures
Polymer ChemistryImproved mechanical properties in synthesized polymers
NanocompositesIncreased conductivity and thermal stability
Pesticide DevelopmentEffective insecticide with low toxicity to beneficial insects
Herbicide FormulationSelective inhibition of weed growth without affecting crops

Mechanism of Action

The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The bicyclic structure allows for unique binding interactions with proteins, potentially leading to significant biological effects .

Comparison with Similar Compounds

  • 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-5-amine
  • 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

Uniqueness: 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications .

Biological Activity

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C11H17N3
  • Molecular Weight : 191.28 g/mol
  • IUPAC Name : 2-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine
  • CAS Registry Number : 71683192

The activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in bacterial cells, leading to DNA damage and mutagenesis through the generation of reactive oxygen species (ROS) .
  • Genotoxic Effects : Research indicates that certain bicyclic compounds can exhibit genotoxic effects by causing DNA strand breaks and activating cellular stress responses .
  • Cellular Response Activation : The activation of specific gene promoters in response to oxidative stress has been observed, suggesting a mechanism wherein the compound triggers cellular defense pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GenotoxicityInduces DNA damage via ROS generation
CytotoxicityExhibits cytotoxic effects at high concentrations
Bacterial ResponseActivates SOS response in bacteria
Antimicrobial ActivityPotential effects on bacterial cells and pathways

Case Study 1: Genotoxic Effects in Bacteria

A study investigated the effects of a structurally similar bicyclic compound on Escherichia coli using lux-biosensors that measure luminescence as an indicator of cellular stress and damage. The results indicated that at concentrations above 1 g/L, the compound activated SOS response pathways, suggesting significant genotoxicity due to oxidative damage rather than direct alkylation of DNA .

Case Study 2: In Vitro Evaluation

In vitro studies on pancreatic cancer cell lines demonstrated that derivatives of bicyclic compounds could suppress cell migration, indicating potential therapeutic applications in cancer treatment. The mechanisms involved may relate to the modulation of chemokine receptors and subsequent cellular signaling pathways .

Q & A

Basic: What are the optimal conditions for synthesizing 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine?

Methodological Answer:
The synthesis can be optimized using a copper-catalyzed coupling approach. For example, a similar bicycloheptane-pyrazole derivative was synthesized via a Buchwald-Hartwig amination using cesium carbonate as a base, copper(I) bromide as a catalyst, and cyclopropanamine as the nucleophile in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Yield improvements (up to 17.9%) were achieved through chromatographic purification with gradient elution (ethyl acetate/hexane). Alternative protocols using hydrazine salts in alcoholic solvents under acidic conditions (e.g., HCl) may also apply for pyrazol-3-amine derivatives .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Multi-spectral characterization is critical:

  • ¹H/¹³C NMR : Bicyclo[2.2.1]heptane protons appear as complex multiplet signals (δ 1.2–2.5 ppm), while pyrazole C3-amine resonates near δ 6.5–7.0 ppm .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 215 for a related analog) .
  • X-ray diffraction : Used for pyrazole derivatives to validate stereochemistry and substituent positioning .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Refer to SDS guidelines for bicycloheptane derivatives:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods during synthesis.
  • First Aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for inhalation exposure .

Advanced: How does the bicyclo[2.2.1]heptane moiety influence bioactivity compared to other substituents?

Methodological Answer:
The rigid bicyclic structure enhances metabolic stability and receptor binding. For example:

  • Antibacterial Activity : Pyrazol-3-amines with bicycloheptane groups show improved MIC values against S. aureus (2–4 µg/mL) compared to linear alkyl analogs (>16 µg/mL) due to steric effects .
  • Anti-inflammatory Activity : Bicycloheptane-substituted pyrazoles exhibit 30% higher COX-2 inhibition than phenyl analogs in vitro, attributed to hydrophobic interactions .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density at the pyrazole N1 and C3-amine sites, predicting nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 15-lipoxygenase) to identify key interactions (e.g., hydrogen bonding with His360) .

Advanced: How to resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:
Discrepancies in IC₅₀ values may arise from:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.8) affects protonation of the C3-amine group.
  • Cell Lines : Primary vs. immortalized cells (e.g., HEK293 vs. RAW264.7 macrophages) show differential uptake .
    Resolution : Standardize assays using a common cell line (e.g., HepG2) and control for pH/redox state.

Advanced: What analytical methods detect trace amounts in environmental samples?

Methodological Answer:

  • LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detection limit: 0.1 ppb .
  • SPE Extraction : Employ hydrophilic-lipophilic balance (HLB) cartridges for aqueous samples (recovery >85%) .

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